molecular formula C24H22N2O3 B2543776 (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 904509-16-6

(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No. B2543776
M. Wt: 386.451
InChI Key: WIZRFJCQIUFXQV-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Midrange Affinity Fluorescent Zn(II) Sensors

Fluorescent sensors based on Zinpyr family, such as ZP9 and ZP10, have been developed for Zn(II) detection. These sensors exhibit significant fluorescence turn-on in response to Zn(II) addition and demonstrate improved selectivity for Zn(II) over other metal ions. Confocal microscopy studies indicate their potential for biological imaging applications, showcasing their cell permeability and responsiveness to Zn(II) in vivo (Nolan et al., 2006).

Zinc Complexes as Catalysts for Aldol Reactions

Zinc complexes synthesized with multidentate nitrogen ligands have shown to be effective catalysts for aldol reactions, mimicking the active site of zinc-dependent class II aldolases. These complexes facilitate the coupling of 2-hydroxyacetophenone and benzaldehyde at room temperature, achieving up to 60% yield. This research underscores the utility of zinc complexes in catalyzing organic reactions, thereby contributing to the field of synthetic chemistry (Darbre et al., 2002).

Luminescent Coordination Polymers

Luminescent coordination polymers constructed from Zn(II) and Cd(II) with tetrazole-based ligands have been explored for their structural uniqueness and fluorescence properties. These materials exhibit strong luminescence and hold potential for applications in sensing, light-emitting devices, and as markers in biological imaging. The research highlights the versatility of coordination polymers in creating functional materials for various technological applications (Jiang et al., 2004).

Photocatalytic Degradation of Organic Dyes

Zn(II) coordination polymers have been synthesized and applied as catalysts for the photodegradation of organic dyes in water. These polymers exhibit good photocatalytic activity, offering a promising approach for the removal of pollutants from aqueous environments. This research contributes to the development of sustainable and efficient methods for water purification (Liu et al., 2016).

properties

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-16-11-20(27)19(15-26(2)14-17-7-4-3-5-8-17)24-22(16)23(28)21(29-24)12-18-9-6-10-25-13-18/h3-13,27H,14-15H2,1-2H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZRFJCQIUFXQV-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN(C)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN(C)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

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